molecular formula C15H13N3O B11863561 N-(1H-indazol-6-yl)-3-methylbenzamide CAS No. 401591-09-1

N-(1H-indazol-6-yl)-3-methylbenzamide

Cat. No.: B11863561
CAS No.: 401591-09-1
M. Wt: 251.28 g/mol
InChI Key: UZOBGYWIXCDAAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield the desired indazole compound .

Industrial Production Methods

Industrial production of N-(1H-indazol-6-yl)-3-methylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(1H-indazol-6-yl)-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-3-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

401591-09-1

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-3-methylbenzamide

InChI

InChI=1S/C15H13N3O/c1-10-3-2-4-11(7-10)15(19)17-13-6-5-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19)

InChI Key

UZOBGYWIXCDAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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